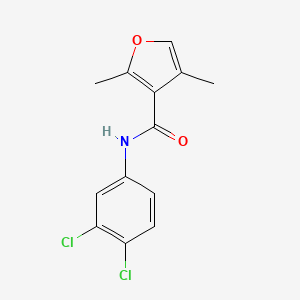

![molecular formula C18H19N5O3 B2521740 8-(4-甲氧基苄基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 869344-92-3](/img/structure/B2521740.png)

8-(4-甲氧基苄基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

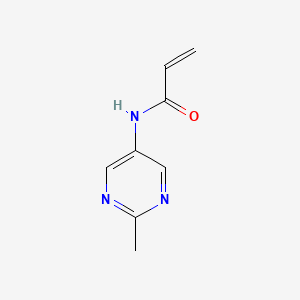

The compound “8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, purine derivatives can undergo a variety of reactions, including cyanation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Methoxybenzyl chloride, a related compound, is a liquid with a refractive index of 1.548 and a density of 1.155 g/mL at 25 °C .科学研究应用

Antimalarial Activity

Purine derivatives with a cyano group have been investigated for their antimalarial properties . This compound’s unique structure may contribute to its efficacy against malaria parasites. Further studies are needed to explore its potential as an antimalarial agent.

Human African Trypanosomiasis Treatment

In addition to its antimalarial activity, 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown promise as a cysteine protease inhibitor for treating Human African trypanosomiasis (HAT) . HAT, caused by Trypanosoma brucei, is a neglected tropical disease affecting millions of people in sub-Saharan Africa.

Transition Metal-Free C-H Cyanation

Researchers have developed a direct regioselective C-H cyanation method for purines, including this compound . The process involves triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid. Notably, the electron-rich imidazole motif of purines serves as the primary site for C-H cyanation.

Functional Group Tolerance

The compound’s C8 position readily accepts a cyano group, even in the presence of various functional groups (e.g., allyl, alkynyl, ketone, ester, nitro) . This tolerance allows for diverse modifications and potential applications.

Regioselectivity Switch

By introducing a C2-directing group (e.g., 6-diethylamino), researchers can switch the regioselectivity of purine from the 8-position to the 2-position . This versatility enables the synthesis of both 8- and 2-cyano 6-dialkylaminopurines from 6-chloropurine.

Conversion to Various Derivatives

The cyano group in 8-cyanated purines can be further manipulated to yield various derivatives, including purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles . These derivatives may find applications in drug discovery and chemical biology.

作用机制

属性

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-11-9-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22(11)10-12-5-7-13(26-4)8-6-12/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCIQTSMRKBWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

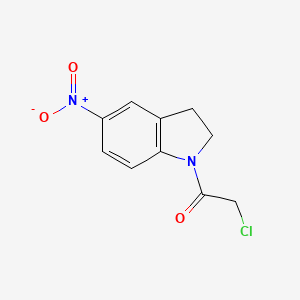

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)

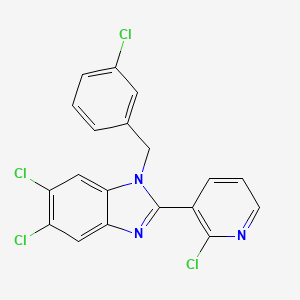

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)

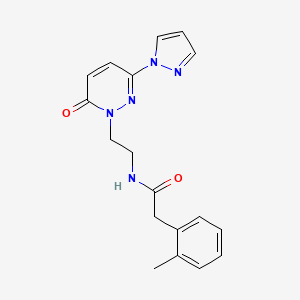

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)

![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)

![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)